molecular formula C11H7ClN2O B13143684 6-Chloro-[2,3'-bipyridine]-5-carbaldehyde CAS No. 1227599-66-7

6-Chloro-[2,3'-bipyridine]-5-carbaldehyde

Cat. No.: B13143684
CAS No.: 1227599-66-7
M. Wt: 218.64 g/mol
InChI Key: GMXZHLJOFZMJGZ-UHFFFAOYSA-N
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Description

6-Chloro-[2,3’-bipyridine]-5-carbaldehyde is a chemical compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds that consist of two pyridine rings connected by a single bond. The presence of a chlorine atom at the 6-position and an aldehyde group at the 5-position of the bipyridine structure makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[2,3’-bipyridine]-5-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 6-Chloro-[2,3’-bipyridine]-5-carbaldehyde may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[2,3’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 6-Chloro-[2,3’-bipyridine]-5-carboxylic acid.

    Reduction: 6-Chloro-[2,3’-bipyridine]-5-methanol.

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-[2,3’-bipyridine]-5-carbaldehyde is used in various scientific research fields, including:

    Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: In the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-[2,3’-bipyridine]-5-carbaldehyde depends on its application. In coordination chemistry, it acts as a ligand that binds to metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit unique catalytic, electronic, or photophysical properties. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-[2,3’-bipyridine]-5-carbaldehyde
  • 6-Chloro-[2,3’-bipyridine]-5-carboxylic acid
  • 6-Chloro-[2,3’-bipyridine]-5-methanol

Uniqueness

6-Chloro-[2,3’-bipyridine]-5-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the bipyridine structure This combination of functional groups allows for diverse chemical reactivity and the formation of various derivatives

Properties

CAS No.

1227599-66-7

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

2-chloro-6-pyridin-3-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H7ClN2O/c12-11-9(7-15)3-4-10(14-11)8-2-1-5-13-6-8/h1-7H

InChI Key

GMXZHLJOFZMJGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C=C2)C=O)Cl

Origin of Product

United States

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